molecular formula C24H25N7O3 B6548564 1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethan-1-one CAS No. 946314-68-7

1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethan-1-one

Numéro de catalogue: B6548564
Numéro CAS: 946314-68-7
Poids moléculaire: 459.5 g/mol
Clé InChI: WRUIKDUPEDPWNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a triazolo[4,5-d]pyrimidine core substituted at position 3 with a 4-methoxyphenyl group. A piperazine ring is attached at position 7 of the triazolopyrimidine, with a 2-(4-methylphenoxy)acetyl group extending from the piperazine nitrogen.

Propriétés

IUPAC Name

1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-17-3-7-20(8-4-17)34-15-21(32)29-11-13-30(14-12-29)23-22-24(26-16-25-23)31(28-27-22)18-5-9-19(33-2)10-6-18/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUIKDUPEDPWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural variations lie in its substituents, which influence physicochemical properties and target interactions. Below is a comparative analysis with three analogs (Table 1):

Compound Name R1 (Triazolo Substituent) R2 (Piperazine Substituent) Molecular Weight (g/mol) Key Properties/Bioactivity
Target Compound (1-{4-[3-(4-Methoxyphenyl)...}) 4-Methoxyphenyl 2-(4-Methylphenoxy)acetyl ~529.6* Moderate lipophilicity (predicted); potential kinase inhibition (inferred from analogs)
1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[...]piperazin-1-yl}-2-phenoxyethan-1-one 4-Ethoxyphenyl Phenoxyacetyl 497.55 Increased lipophilicity vs. methoxy analog; unconfirmed bioactivity
{4-[3-(4-Methylphenyl)-3H-triazolo[...]piperazinyl}[4-(trifluoromethyl)phenyl]methanone 4-Methylphenyl 4-Trifluoromethylbenzoyl 505.48 Enhanced electronegativity; potential improved target binding affinity

*Calculated based on molecular formula (C₂₈H₂₇N₇O₃).

  • Methoxy vs. Ethoxy Groups: The ethoxy analog () exhibits higher lipophilicity (logP ~3.2 vs.
  • Trifluoromethyl Substitution (): The electron-withdrawing CF₃ group may improve binding to hydrophobic enzyme pockets (e.g., kinases or histone deacetylases) .
  • Phenoxy vs. Methylphenoxy Groups: The 4-methylphenoxy group in the target compound introduces steric bulk, which could modulate selectivity for specific protein targets compared to simpler phenoxy derivatives .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (), the target compound shares >70% structural similarity with kinase inhibitors reported in ChEMBL (e.g., ZINC00027361, a GSK3 inhibitor) .

Research Findings and Implications

Bioactivity Predictions

While direct experimental data for the target compound are sparse, analogs with trifluoromethyl or ethoxy substituents () show inhibitory activity against PI3K/AKT and HDAC pathways . The methoxy group’s moderate polarity may balance solubility and target engagement, making the compound suitable for oral bioavailability studies .

Challenges and Opportunities

  • Synthetic Complexity : The piperazine-linked triazolopyrimidine scaffold requires multi-step synthesis, as seen in related compounds ().
  • Unresolved Questions: The impact of the 4-methylphenoxy group on off-target effects remains unclear. Comparative molecular dynamics simulations (using tools like SHELX ) could elucidate binding modes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.